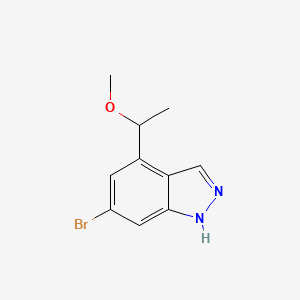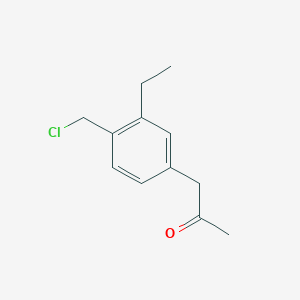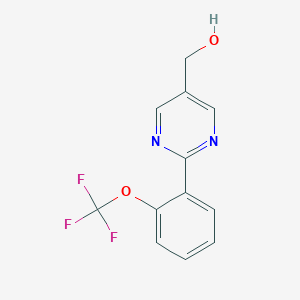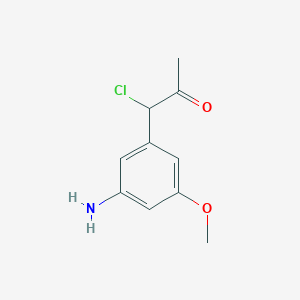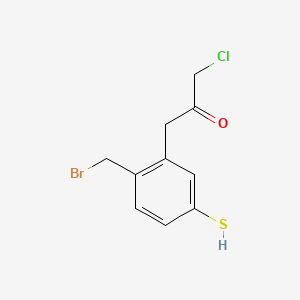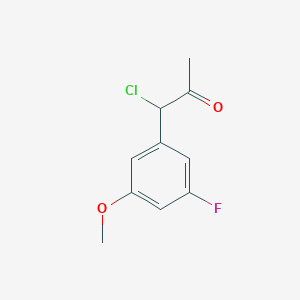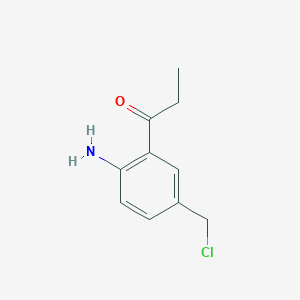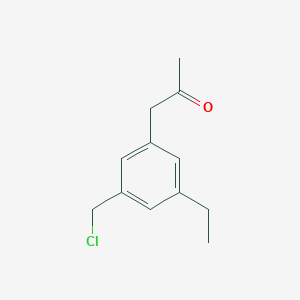
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloromethyl group and an ethyl group attached to a benzene ring, along with a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one typically involves the chloromethylation of 5-ethylbenzene followed by a Friedel-Crafts acylation reaction. The chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The resulting 3-(chloromethyl)-5-ethylbenzene is then subjected to Friedel-Crafts acylation with acetyl chloride in the presence of aluminum chloride to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic ketones.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The ketone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Bromomethyl)-5-ethylphenyl)propan-2-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
1-(3-(Chloromethyl)-5-methylphenyl)propan-2-one: Similar structure with a methyl group instead of an ethyl group.
1-(3-(Chloromethyl)-5-ethylphenyl)butan-2-one: Similar structure with a butan-2-one moiety instead of a propan-2-one moiety.
Uniqueness
1-(3-(Chloromethyl)-5-ethylphenyl)propan-2-one is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a chloromethyl group and a ketone moiety allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H15ClO |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
1-[3-(chloromethyl)-5-ethylphenyl]propan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-3-10-5-11(4-9(2)14)7-12(6-10)8-13/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
SSTGINUJFDFYDX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)CCl)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


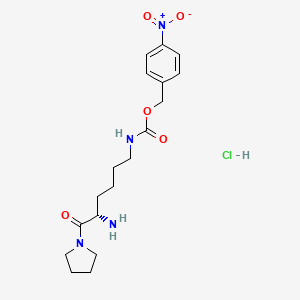

![7-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B14051280.png)


